5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile
Description
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is a cyclic ether derivative featuring a tetrahydrofuran backbone substituted with two methyl groups at the 5-position, a ketone (oxo) group at the 2-position, and a cyano group at the 3-position. This compound belongs to a class of nitrile-containing heterocycles with applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing cyano and ketone groups, which enhance susceptibility to nucleophilic attack and cycloaddition reactions.
Properties
CAS No. |
59909-84-1 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-5(4-8)6(9)10-7/h5H,3H2,1-2H3 |
InChI Key |
MWENPJVIVAZSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base to form the desired compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitrile and ketone groups, which can participate in various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (CAS 1514785-45-5)
- Key Differences : Replaces the 2-oxo group with a trimethylsilyl (TMS)-protected hydroxyl group at position 3.
- Impact :
- The TMS group enhances steric bulk and stabilizes the hydroxyl group against oxidation or undesired side reactions, making it useful in multi-step syntheses requiring temporary protection .
- Reduced electrophilicity compared to the oxo-containing analogue, limiting participation in ketone-specific reactions (e.g., Grignard additions).
- Applications : Preferred in silylation strategies for alcohol protection in carbohydrate and natural product synthesis.
5,5-Dimethyl-3-(α-methylbenzyl)-1-hexene
- Key Differences: Features an α-methylbenzyl substituent and a hexene chain instead of the cyano and oxo groups.
- The absence of electron-withdrawing groups reduces polarity, lowering solubility in polar solvents.
- Applications : Likely employed in polymerization or as a chiral auxiliary due to its steric and electronic profile.
Physical and Chemical Properties
| Property | 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile | 5,5-Dimethyl-3-((TMS)oxy)tetrahydrofuran-3-carbonitrile | 5,5-Dimethyl-3-(α-methylbenzyl)-1-hexene |
|---|---|---|---|
| Polarity | High (due to cyano and oxo groups) | Moderate (TMS group reduces polarity) | Low (aromatic and aliphatic substituents) |
| Reactivity | Electrophilic at C2 and C3 | Protected hydroxyl; inert under basic conditions | Aliphatic double bond for addition |
| Thermal Stability | Moderate (ketone prone to decomposition) | High (TMS group enhances stability) | Variable (depends on substituent) |
Research Findings and Limitations
Current literature on 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is sparse, with most data extrapolated from structural analogs like the TMS-protected derivative . Experimental studies on its hydrolysis kinetics, catalytic hydrogenation, or photochemical behavior are lacking. Comparative analyses suggest that electron-withdrawing groups in the target compound enhance its versatility in cyclization reactions compared to alkyl- or aryl-substituted counterparts.
Biological Activity
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile (CAS No. 59909-84-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile |
| CAS Number | 59909-84-1 |
The biological activity of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit enzymes such as fatty acid synthase (FASN) and human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which are crucial in lipid metabolism. For instance, a related compound demonstrated significant inhibition of FASN activity, leading to reduced cell viability in cancer models .
Antimicrobial Effects
Recent research highlights the antimicrobial properties of compounds related to 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile. A study found that certain derivatives exhibited potent antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating oxidative stress pathways and inhibiting cell cycle progression .
Case Studies
- Antibacterial Activity
- Anticancer Activity
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the tetrahydrofuran ring can significantly influence the biological activity of derivatives. For example, introducing different functional groups at specific positions can enhance enzyme inhibition or antimicrobial efficacy .
Toxicological Studies
Toxicological assessments indicate that while 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile exhibits promising biological activities, careful consideration must be given to its safety profile. Initial studies suggest low acute toxicity at therapeutic doses; however, long-term effects require further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
